Indapamide-13C-d3
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Overview
Description
Indapamide-13C-d3 is a labeled analog of indapamide, a thiazide-like diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure . The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry for the quantification of indapamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indapamide-13C-d3 involves the incorporation of carbon-13 and deuterium into the indapamide molecule. The process typically starts with the preparation of labeled precursors, followed by their incorporation into the indapamide structure through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions: Indapamide-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Indapamide-13C-d3 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Indapamide-13C-d3, like indapamide, acts on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the sodium/chloride cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure . The compound also inhibits carbonic anhydrase, contributing to its diuretic effect .
Comparison with Similar Compounds
Indapamide: The parent compound, used for the treatment of hypertension and edema.
Hydrochlorothiazide: Another thiazide-like diuretic with similar uses but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.
Uniqueness: Indapamide-13C-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The incorporation of carbon-13 and deuterium allows for precise quantification and tracing in various scientific studies .
Properties
Molecular Formula |
C16H16ClN3O3S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-3-sulfamoyl-N-[2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1+1D3 |
InChI Key |
NDDAHWYSQHTHNT-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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